molecular formula C4H2Cl2N4O2 B1362609 2,6-Dichloro-5-nitropyrimidin-4-amine CAS No. 31221-68-8

2,6-Dichloro-5-nitropyrimidin-4-amine

Cat. No.: B1362609
CAS No.: 31221-68-8
M. Wt: 208.99 g/mol
InChI Key: HTUHWWQWBOTDDW-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-nitropyrimidin-4-amine is a chemical compound with the molecular formula C4H2Cl2N4O2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms and a nitro group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-5-nitropyrimidin-4-amine typically involves the chlorination and nitration of pyrimidine derivatives. One common method starts with 2,4,6-trichloro-5-nitropyrimidine, which is treated with ammonia in a solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia, primary amines, and thiols in solvents like THF or dimethylformamide (DMF) at elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Scientific Research Applications

2,6-Dichloro-5-nitropyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-5-nitropyrimidin-4-amine involves its interaction with biological macromolecules. The compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. It may also interact with proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but its ability to form stable complexes with biomolecules is a key aspect of its activity .

Comparison with Similar Compounds

  • 4,6-Dichloro-5-nitropyrimidine
  • 2,4-Dichloro-5-nitropyrimidine
  • 4,6-Dichloro-2-methylpyrimidine

Comparison: 2,6-Dichloro-5-nitropyrimidin-4-amine is unique due to the specific positioning of its chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different profile of interactions with nucleophiles and biological targets, making it a valuable compound for specialized applications .

Properties

IUPAC Name

2,6-dichloro-5-nitropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N4O2/c5-2-1(10(11)12)3(7)9-4(6)8-2/h(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUHWWQWBOTDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325691
Record name 2,6-dichloro-5-nitropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31221-68-8
Record name 31221-68-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515794
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dichloro-5-nitropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,4,6-trichloro-5-nitropyrimidine (94 mg, 0.413 mmol) in THF (5 mL) was cooled to −78° C. and treated with Et3N (110 μL, 0.757 mmol), followed by NH3 (7 N in MeOH, 50 μL, 0.344 mmol). The reaction was warmed to 0° C. Once TLC indicated complete consumption of the starting material, the crude product solution was immediately used in the reaction below (Scheme 40).
Quantity
94 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
110 μL
Type
reactant
Reaction Step Two
Name
Quantity
50 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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